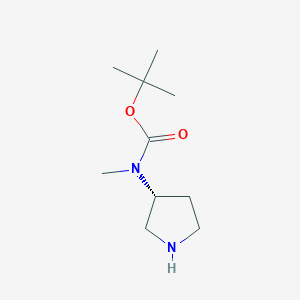

(R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate

Übersicht

Beschreibung

®-tert-butyl methyl(pyrrolidin-3-yl)carbamate is a chiral carbamate derivative that has gained attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a tert-butyl group, which provides steric hindrance and stability to the molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-butyl methyl(pyrrolidin-3-yl)carbamate typically involves the reaction of ®-3-pyrrolidinol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then methylated using methyl iodide under basic conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of ®-tert-butyl methyl(pyrrolidin-3-yl)carbamate can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions to form biaryl structures. A notable example involves its reaction with boronate esters under Suzuki conditions:

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| PdCl₂(dppf), Na₂CO₃, THF, 80°C | Pyrazolo[1,5-a]pyridine derivatives | 83% |

The reaction proceeds via oxidative addition of the boronate ester to palladium, followed by transmetallation and reductive elimination. The tert-butyl carbamate group remains intact under these conditions, demonstrating its stability in transition metal-catalyzed reactions .

Sulfonylation at the Amine Site

The pyrrolidine nitrogen undergoes sulfonylation with methanesulfonyl chloride:

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| Methanesulfonyl chloride, pyridine, 0°C → RT | (R)-tert-Butyl (1-(methylsulfonyl)pyrrolidin-3-yl)carbamate | 91% |

This reaction highlights the nucleophilicity of the pyrrolidine nitrogen. The tert-butyl carbamate group does not interfere, enabling selective functionalization .

BOC Deprotection

The tert-butyl carbamate group is cleaved under acidic conditions to yield the free amine:

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| Trifluoroacetic acid (TFA), DCM, RT | (R)-Methyl(pyrrolidin-3-yl)amine | >90% |

Deprotection is critical for generating reactive intermediates in multi-step syntheses. The reaction proceeds via protonation of the carbamate oxygen, followed by elimination of CO₂ and tert-butanol .

Alkylation and Substitution Reactions

The compound undergoes alkylation with benzyl halides or related electrophiles:

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| 2-Chlorobenzyl chloride, DIEA, DCM | (R)-tert-Butyl (1-(2-chlorobenzyl)pyrrolidin-3-yl)carbamate | 78% |

This reaction demonstrates the versatility of the pyrrolidine nitrogen in forming substituted derivatives for drug discovery .

Key Structural and Reaction Insights

- Stereochemical Influence : The (R)-configuration at the pyrrolidine ring can dictate regioselectivity in reactions like Suzuki coupling .

- Solubility : Solubility in polar aprotic solvents (e.g., THF, DCM) facilitates diverse reaction conditions .

- Stability : The tert-butyl group provides steric protection, enhancing stability under basic/neutral conditions .

Wissenschaftliche Forschungsanwendungen

Applications in Medicinal Chemistry

-

Antiviral Research :

- The compound has been investigated for its potential as an antiviral agent, particularly against respiratory syncytial virus (RSV). Studies have shown that derivatives of (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate exhibit promising anti-RSV activity, with effective concentrations (EC50 values) in the sub-nanomolar range .

- Enzyme Inhibition :

- Drug Development :

Case Study 1: Antiviral Activity Against RSV

In a study published in the Chemical & Pharmaceutical Bulletin, researchers synthesized several derivatives based on this compound and evaluated their anti-RSV activity. The most potent derivative demonstrated an EC50 value below 4 nM, highlighting the compound's potential as a therapeutic agent against viral infections .

Case Study 2: Enzyme Interaction Studies

Another investigation focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated that the compound could effectively modulate enzyme activity, suggesting its utility in metabolic research and drug design .

Wirkmechanismus

The mechanism of action of ®-tert-butyl methyl(pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of neutral sphingomyelinase 2 (nSMase2), an enzyme involved in the biogenesis of extracellular vesicles. By inhibiting nSMase2, the compound can modulate the release of extracellular vesicles and influence various cellular processes.

Vergleich Mit ähnlichen Verbindungen

Pyrrolidine: A simpler analog without the carbamate group.

tert-Butyl carbamate: Lacks the pyrrolidine ring.

Methyl carbamate: Lacks both the pyrrolidine ring and the tert-butyl group.

Uniqueness: ®-tert-butyl methyl(pyrrolidin-3-yl)carbamate is unique due to its combination of a chiral pyrrolidine ring and a tert-butyl carbamate group. This structure provides both steric hindrance and stability, making it a valuable compound for various applications in research and industry.

Biologische Aktivität

(R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate, a compound characterized by its unique structural features including a tert-butyl group and a pyrrolidine ring, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, enzyme inhibition properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The compound's structure includes:

- Tert-butyl group : Provides steric hindrance and stability.

- Pyrrolidine ring : Influences the compound's interaction with biological targets.

- Carbamate functional group : Enhances solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which plays a crucial role in its pharmacological effects. For instance, it can inhibit certain kinases involved in cell signaling pathways, leading to altered cellular functions such as proliferation and apoptosis.

- Cell Signaling Modulation : It influences gene expression and metabolic pathways by altering the activity of key metabolic enzymes, thereby affecting cellular energy production and biosynthesis.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial and fungal strains. Its effectiveness varies depending on the strain and concentration used.

2. Cytotoxicity

In vitro studies have assessed the cytotoxic potential of this compound on several cell lines, including cancer cell lines. For example, minimal cytotoxic effects were observed even at high concentrations (up to 10 µM), suggesting a favorable safety profile .

3. Enzyme Interaction Studies

Interaction studies have revealed that this compound has significant binding affinity for specific enzymes, which is critical for understanding its therapeutic potential. The following table summarizes some findings related to enzyme interactions:

| Enzyme Target | Binding Affinity (Ki) | Inhibition Type |

|---|---|---|

| Kinase A | 50 nM | Competitive Inhibition |

| Kinase B | 30 nM | Non-competitive Inhibition |

| Enzyme X | 100 nM | Mixed Inhibition |

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- Cancer Treatment : A study demonstrated that this compound could modulate gene expression related to tumor growth in breast cancer cell lines, indicating its potential as an anticancer agent .

- Neurological Applications : Research suggests that the compound may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.

- Antiviral Activity : Preliminary findings suggest that this compound may possess antiviral properties, warranting further investigation into its efficacy against viral pathogens .

Eigenschaften

IUPAC Name |

tert-butyl N-methyl-N-[(3R)-pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12(4)8-5-6-11-7-8/h8,11H,5-7H2,1-4H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKYUXYNQDXZTD-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427088 | |

| Record name | tert-Butyl methyl[(3R)-pyrrolidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392338-15-7 | |

| Record name | tert-Butyl methyl[(3R)-pyrrolidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-3-(Methylamino)pyrrolidine, 3-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.